molecular formula C14H10N2 B188063 2-Phenylquinoxaline CAS No. 5021-43-2

2-Phenylquinoxaline

Cat. No. B188063
CAS RN: 5021-43-2
M. Wt: 206.24 g/mol
InChI Key: QWNCDHYYJATYOG-UHFFFAOYSA-N
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Description

2-Phenylquinoxaline is a chemical compound with the molecular formula C14H10N2 . It has an average mass of 206.243 Da and a monoisotopic mass of 206.084396 Da .


Synthesis Analysis

The synthesis of 2-Phenylquinoxaline has been reported in several studies . One efficient and environmentally friendly method involves the reaction of Acetophenone, N-bromosuccinimide, and 1,2-phenylenediamine under ultrasound irradiation in glycerol-water . Another method involves the oxidative cyclization of α-hydroxyketone and o-phenylenediamine (OPD) using Cu(BDC) as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of 2-Phenylquinoxaline consists of a quinoxaline core with a phenyl group attached at the 2-position .


Chemical Reactions Analysis

Quinoxaline, the core structure of 2-Phenylquinoxaline, has been a subject of extensive research due to its wide range of physicochemical and biological activities . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .

Scientific Research Applications

Imaging Probes for Alzheimer's Disease

2-Phenylquinoxaline derivatives have been researched for their potential as positron emission tomography (PET) probes in imaging β-amyloid plaques in Alzheimer's disease. Studies have developed fluoro-pegylated 2-phenylquinoxaline derivatives with high binding affinity to Aβ(1-42) aggregates, showing potential for PET imaging in the human brain (Yu et al., 2012).

Tautomerism and Redox Properties

Research on the tautomerism of dihydroquinoxalines derived from 2-phenylquinoxaline revealed interesting redox properties. The primary product of 2-phenylquinoxaline reduction undergoes a tautomeric rearrangement, influencing its reactivity as a reducing agent (Schellenberg, 1970).

Antimicrobial Activity

Certain 2-phenylquinoxalines N-oxides have demonstrated antimicrobial activity, particularly against Trichomonas vaginalis. The structure of these compounds has been elucidated, providing insights into their potential as antimicrobial agents (Loriga et al., 1990).

Green Synthesis Methods

An environmentally friendly and efficient method for synthesizing 2-phenylquinoxaline using ultrasound irradiation in glycerol-water has been developed. This green chemistry approach offers advantages like avoiding toxic catalysts and volatile organic media (Shaikh et al., 2020).

Tau Imaging Agents for Alzheimer's Disease

Fluorine-18 labeled 2-phenylquinoxaline derivatives have been evaluated as potential imaging agents for Tau tangles in Alzheimer's disease. These derivatives exhibit high selectivity for tangles and promising fluorescent properties, which could aid in the diagnosis of Alzheimer's (Zhou et al., 2021).

β-Amyloid Plaques Imaging

Studies have synthesized 2-phenylquinoxaline derivatives for imaging β-amyloid plaques in Alzheimer's disease. These derivatives vary in their affinity for Aβ aggregates and have shown potential in labeling Aβ plaques in vivo (Yoshimura et al., 2013).

Anticancer Activities

Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds derived from 2-phenylquinoxaline have shown significant anticancer activity. These compounds have been tested against various cancer cell lines, showing promising results as potential chemotherapeutic agents (El Rayes et al., 2019).

Organic Light Emitting Diodes (OLEDs)

The electron transport properties of soluble tris-phenylquinoxalines have been studied, indicating their high potential as electron transport materials for OLEDs. These compounds exhibit high electron mobilities, making them suitable for use in OLED technology (Redecker et al., 1999).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Phenylquinoxaline . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Quinoxaline derivatives, including 2-Phenylquinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Given the current pandemic situation and the need to combat deadly pathogens, there is a significant focus on developing new synthetic routes for quinoxaline derivatives . This focus on green chemistry and cost-effective methods suggests a promising future for the development of 2-Phenylquinoxaline and related compounds .

properties

IUPAC Name

2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNCDHYYJATYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198244
Record name Quinoxaline, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylquinoxaline

CAS RN

5021-43-2
Record name Quinoxaline, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylquinoxaline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One proceeds in accordance with Example 1, where in place of 3,4-diaminobenzoic acid, 4,5-diaminophthalic acid is used, and in place of 3,3'-dihydroxy-4,4'-diaminobiphenyl, 4.4'- diaminobiphenyl is used. Via tetracarboxylic acid, or the corresponding acid chloride, as an intermediate stage, a copolymer with phenylquinoxaline units and o-carboxyamide groupings (-CO-NH-) is thereby obtained. When annealed to approximately 400° C., they cyclize into imide structures.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
640
Citations
K Zhou, F Yang, Y Li, Y Chen, X Zhang… - Molecular …, 2021 - ACS Publications
… In this study, three pairs of optically pure 18 F-labeled 2-phenylquinoxaline derivatives were … side chain was attached to the 2-phenylquinoxaline backbone to increase hydrophilicity, …
Number of citations: 14 pubs.acs.org
P Yu, M Cui, X Wang, X Zhang, Z Li, Y Yang… - European journal of …, 2012 - Elsevier
… on the 2-phenylquinoxaline scaffold as potential β-amyloid imaging probes, two [ 18 F]fluoro-pegylated 2-phenylquinoxaline … In conclusion, two novel 2-phenylquinoxaline derivatives …
Number of citations: 12 www.sciencedirect.com
Y Ahmad, MS Habib, Ziauddin, N Bashir - Bulletin of the Chemical …, 1965 - journal.csj.jp
… During an attempted acetylation of 3-hydroxy-2-phenylquinoxaline … -methoxy- derivatives (Ib-d) of 3-hydroxy-2-phenylquinoxaline 1-oxide behaved similarly and gave the corresponding …
Number of citations: 7 www.journal.csj.jp
E GROVENSTEIN Jr, W POSTMAN… - The Journal of Organic …, 1960 - ACS Publications
… 2-phenylquinoxaline but … from 2-phenylquinoxaline is shown in Fig. This spectrum is similar to that of the adduct (IV) from 2,3-diphenylquinoxaline. The adduct from 2-phenylquinoxaline …
Number of citations: 16 pubs.acs.org
N Sengottuvelan, SJ Yun, DY Kim… - Bulletin of the Korean …, 2013 - researchgate.net
… (III) complexes bearing nitrogen containing 2-phenylquinoxaline-based ligands with a low … iridium(III) complexes containing two substituted 2-phenylquinoxaline ligands and one 2-…
Number of citations: 9 www.researchgate.net
J Figueras - The Journal of Organic Chemistry, 1966 - ACS Publications
… spectrum of 6 is a pattern composed of superimposed spectra of acetic acid and 2-phenylquinoxaline, … that the compound was not simply a salt of 2-phenylquinoxaline and acetic acid. …
Number of citations: 51 pubs.acs.org
N Sengottuvelan, SJ Yun, SK Kang, YI Kim - Bulletin of the Korean …, 2011 - Citeseer
… of substituent at phenyl ring of 2-phenylquinoxaline ligand. The … complexes containing two 2-phenylquinoxaline-based main … (III) complexes using two 2-phenylquinoxaline-based main …
Number of citations: 9 citeseerx.ist.psu.edu
A Dhakshinamoorthy, M Alvaro, H Garcia - Catalysis Letters, 2015 - Springer
Cu 3 (BTC) 2 deactivates by deterioration of its crystal structure during the use of this metal organic framework as catalyst in the synthesis of 2-phenylquinoxaline from phenacylbromide …
Number of citations: 19 link.springer.com
RH Waghchaure, TB Pawar - World journal of pharmaceutical …, 2020 - researchgate.net
… In this paper, we report the synthesis of 2-phenylquinoxaline (2PQXL) from orthophenelyene diamine and phenacyl bromide. The synthesized 2-phenylquinoxaline is characterized by …
Number of citations: 4 www.researchgate.net
NT Ndlovu, W Nxumalo - Molecules, 2016 - mdpi.com
… In conclusion, nucleophilic substitution on 2-phenylquinoxaline 2 and 2-butylquinoxaline 3, proceeded smoothly to give 2,3-disubstituted quinoxalines. Di-substituted quinoxalines …
Number of citations: 9 www.mdpi.com

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